molecular formula C22H24N2O4S B11004940 N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine

Cat. No.: B11004940
M. Wt: 412.5 g/mol
InChI Key: YXZOWCWVXAKHCF-IBGZPJMESA-N
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Description

(2S)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that features a combination of indole, benzyl, and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.

    Benzylation: The indole ring is then benzylated using benzyl halides under basic conditions.

    Acetylation: The benzylated indole undergoes acetylation to introduce the acetyl group.

    Amino Acid Coupling: The acetylated indole is coupled with an amino acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Benzylated Amino Acids: Compounds with benzyl groups attached to amino acids.

    Sulfur-Containing Amino Acids: Compounds like methionine and cysteine.

Uniqueness

The uniqueness of (2S)-2-({2-[6-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C22H24N2O4S/c1-29-12-10-19(22(26)27)23-21(25)14-24-11-9-17-7-8-18(13-20(17)24)28-15-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,23,25)(H,26,27)/t19-/m0/s1

InChI Key

YXZOWCWVXAKHCF-IBGZPJMESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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